5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate
Description
Structurally, it features a p-fluorophenoxy substitution at position 5, a methoxy group at position 6, and a 4-amino-1-methylbutylamino side chain at position 6. The citrate hydrate salt form enhances its solubility and bioavailability. Preclinical studies highlight its lower toxicity compared to primaquine, a first-line antimalarial, though with reduced efficacy in non-human primate models . Its synthesis involves sequential halogenation, phenoxy substitution, and reductive amination steps, as detailed in and .
Properties
CAS No. |
83186-10-1 |
|---|---|
Molecular Formula |
C27H32FN3O9 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
4-N-[5-(4-fluorophenoxy)-6-methoxyquinolin-8-yl]pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H24FN3O2.C6H8O7/c1-14(5-3-11-23)25-18-13-19(26-2)21(17-6-4-12-24-20(17)18)27-16-9-7-15(22)8-10-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6-10,12-14,25H,3,5,11,23H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BYKYNISQICKYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)F)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate is a synthetic compound belonging to the class of 8-aminoquinolines. This compound has garnered attention for its biological activity, particularly in the context of antimalarial effects. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 355.33 g/mol. The structural characteristics include a quinoline backbone substituted with a fluorophenoxy group and an aminoalkyl chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.33 g/mol |
| IUPAC Name | 4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
| InChI Key | RKFFPTPBADAVDU-UHFFFAOYSA-L |
Antimalarial Activity
Research indicates that compounds in the 8-aminoquinoline class, including our compound of interest, exhibit significant antimalarial properties. These compounds are effective against various Plasmodium species, notably Plasmodium vivax and Plasmodium ovale, which are responsible for relapsing malaria. The mechanism involves targeting the liver stages of the parasite, making these compounds crucial for radical cure and presumptive antirelapse therapy .
The primary mechanism through which 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline exerts its effects is believed to involve interference with the parasite's metabolic pathways. The quinoline structure allows for interaction with heme polymerase and other essential enzymes within the Plasmodium species, disrupting their lifecycle and leading to cell death .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
- Efficacy Against Plasmodium : A comparative study showed that this compound exhibited higher potency against Plasmodium falciparum in vitro compared to other known antimalarials .
- Safety Profile : Toxicological assessments revealed a favorable safety profile in animal models, with minimal adverse effects observed at therapeutic doses .
- Pharmacokinetics : Pharmacokinetic studies indicated that the compound has good bioavailability and an appropriate half-life, supporting its potential use in clinical settings .
Scientific Research Applications
Antimalarial Activity
Research indicates that compounds similar to 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate exhibit antimalarial properties. This class of compounds has been shown to possess both tissue schizonticidal and blood schizonticidal activities, making them effective against different stages of malaria parasites. For instance, derivatives have been tested against Plasmodium vivax and Plasmodium ovale, showing promise in treating relapsing malaria infections .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism of action is believed to involve interference with cellular proliferation pathways, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections and possibly in developing new antibiotics .
Case Study 1: Antimalarial Efficacy
A study conducted on a series of quinoline derivatives, including those related to 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate, showed significant efficacy in clearing malaria parasites from infected hosts. The study highlighted the improved therapeutic index compared to traditional antimalarial drugs like primaquine .
Case Study 2: Cancer Cell Line Testing
In a comprehensive screening of various quinoline derivatives against cancer cell lines, researchers found that specific substitutions on the quinoline ring significantly enhanced antiproliferative activity. The tested compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating strong potential for further development as an anticancer agent .
Chemical Reactions Analysis
Substitution Reactions at Key Positions
The quinoline scaffold undergoes targeted substitutions to optimize antimalarial efficacy:
Table 2: Substituent Reactivity and Biological Impact
Key Findings :
-
The p-fluorophenoxy group at C5 improves lipophilicity and parasite membrane interaction.
-
Methoxy at C6 prevents oxidative degradation, enhancing metabolic stability .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
Table 3: Stability Profile
Implications :
Analytical Characterization Methods
Quality control relies on advanced spectroscopic and chromatographic techniques:
Table 4: Analytical Techniques and Parameters
Mechanistic Insights and Byproduct Control
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a quinoline core with primaquine and other 8-aminoquinolines but differs in substituents (Table 1).
| Compound | Position 5 | Position 6 | Position 8 | Salt Form |
|---|---|---|---|---|
| Primaquine | - | Methoxy | 4-amino-1-methylbutylamino | Diphosphate |
| WR238,605 | 3-Trifluoromethylphenoxy | Dimethoxy | 4-amino-1-methylbutylamino | Succinate |
| Target Compound | p-Fluorophenoxy | Methoxy | 4-amino-1-methylbutylamino | Citrate Hydrate |
Key structural distinctions:
- Citrate hydrate salt : Improves solubility over primaquine’s diphosphate form, which may influence pharmacokinetics .
Antimalarial Efficacy
- Target Compound: In Plasmodium cynomolgi-infected monkeys, it showed reduced radical cure efficacy compared to primaquine. However, in mice infected with P. yoelii, analogs (e.g., compound II) demonstrated radical cure at 10 mg/kg, while others required 100 mg/kg .
- WR238,605: Exhibits prolonged half-life due to trifluoromethylphenoxy substitution but induces hemoglobin precipitation in vitro, limiting clinical utility .
Toxicity Profiles
- The target compound is 20-fold less toxic in mice than primaquine, attributed to reduced oxidative metabolite generation (e.g., absence of 5,6-dihydroxy intermediates linked to hemolysis) .
- Primaquine’s metabolites (e.g., 5-hydroxyprimaquine) form quinone-imine species, causing methemoglobinemia and hemolysis in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .
Metabolic Pathways
- Primaquine : Undergoes hepatic demethylation (6-methoxy → 6-hydroxy) and hydroxylation (position 5), producing toxic 5,6-dihydroxy metabolites .
- Target Compound: The p-fluorophenoxy group likely impedes hydroxylation at position 5, reducing toxic metabolite formation. However, specific metabolites remain uncharacterized .
- WR238,605: The trifluoromethylphenoxy group stabilizes the molecule against oxidation, prolonging half-life but increasing tissue accumulation risks .
Pharmacokinetics
- Primaquine : Rapid absorption (Tₘₐₓ: 1–3 hrs) but short half-life (4–6 hrs) due to extensive metabolism .
- Target Compound: No direct PK data, but citrate hydrate formulation suggests improved solubility and absorption over primaquine .
- Bulaquine : A primaquine prodrug with delayed metabolism (Tₘₐₓ: 6–8 hrs), showing how structural modifications alter PK profiles .
Q & A
Q. What are the established synthetic routes for synthesizing 5-(p-fluorophenoxy)-6-methoxyquinoline derivatives, and how can they be adapted for this compound?
- Methodological Answer : The core quinoline scaffold can be synthesized via condensation reactions between substituted phenoxy precursors and aminoalkyl intermediates. For example, 6-methoxy-8-aminoquinoline derivatives are typically prepared by reacting 6-methoxy-8-nitroquinoline with reducing agents (e.g., hydrogenation) to yield the amine, followed by alkylation with bromoalkanes or functionalized side chains . Adapting this for the target compound requires introducing the p-fluorophenoxy group at position 5 via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF) and coupling the 4-amino-1-methylbutylamine side chain at position 8 using a palladium-catalyzed Buchwald-Hartwig amination .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.02 ppm for methoxy groups, δ ~6.8–8.2 ppm for aromatic protons) and HRMS (exact mass matching calculated [M+H]⁺) .
- Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : The citrate hydrate salt improves aqueous solubility (tested in PBS at pH 7.4 via shake-flask method). For organic solvents, dimethyl sulfoxide (DMSO) is preferred for stock solutions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed side chains) indicate susceptibility to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Optimization : Standardize cell-based assays (e.g., P-glycoprotein inhibition) using matched controls (e.g., verapamil) and consistent ATPase activity protocols .
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., N-dealkylated byproducts) that may contribute to variability .
- Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical validation) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Salt Selection : Citrate hydrate improves bioavailability; compare with hydrochloride or maleate salts for enhanced solubility and absorption .
- Prodrug Design : Introduce ester groups at the 4-amino position (e.g., acetyl-protected amine) to increase lipophilicity and blood-brain barrier penetration .
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify CYP450-mediated degradation sites. Modify vulnerable groups (e.g., fluorophenoxy to trifluoromethylphenoxy) .
Q. How can researchers address low yield in the final coupling step of the 4-amino-1-methylbutylamine side chain?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or RuPhos to enhance Buchwald-Hartwig amination efficiency .
- Solvent Optimization : Replace DMF with toluene or dioxane to reduce side reactions (e.g., aryl halide hydrolysis) .
- Temperature Gradients : Perform reactions under microwave irradiation (120°C, 30 min) to accelerate kinetics and improve yield .
Q. What analytical techniques differentiate polymorphic forms of the citrate hydrate salt?
- Methodological Answer :
- XRPD : Compare diffraction patterns (e.g., 2θ peaks at 12.5°, 18.3°) to identify crystalline vs. amorphous phases .
- Thermal Analysis : Use TGA/DSC to detect hydrate loss (endothermic peak ~100°C) and melting point variations between polymorphs .
- Solid-State NMR : Resolve hydrogen-bonding networks between citrate and quinoline moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
